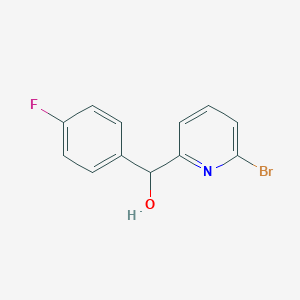

(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol

Descripción general

Descripción

“(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 . It is used for research purposes .

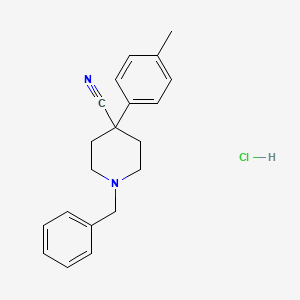

Molecular Structure Analysis

The molecular structure of “(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” consists of a bromopyridinyl group and a fluorophenyl group attached to a methanol group . The presence of bromine, fluorine, and hydroxyl groups in the molecule could potentially influence its reactivity and interactions with other substances.Physical And Chemical Properties Analysis

“(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Molecular Structures

(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol plays a role in the synthesis and structural analysis of various chemical compounds. For example, it has been utilized in the preparation of 6-halogeno-pyridin-2-olate complexes with diruthenium(2+) cores, demonstrating its importance in coordination chemistry (Schäffler, Müller, & Maas, 2006).

Chemical Synthesis Improvements

This compound has contributed to advancements in chemical synthesis methods. A study highlighted its use in a gram-scale synthesis involving palladium-catalyzed C-H halogenation, demonstrating improved yields and selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).

Optical Properties and Interaction Studies

Its involvement in studies exploring optical properties and molecular interactions is notable. For instance, research has been conducted on weak interactions involving (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, a related compound, to understand hydrogen bonding and other intermolecular interactions (Choudhury et al., 2002).

Theoretical and Computational Chemistry

Theoretical studies using density functional theory have been conducted on similar compounds, such as (Rs)-(4-bromophenyl)(pyridine-2yl) methanol, to analyze molecular structures and predict chemical properties (Trivedi, 2017).

Catalysis and Reaction Studies

Research involving catalysis and reaction mechanisms also includes this compound. For example, it has been used in studies on palladium(II) complexes, enhancing our understanding of catalytic processes and reaction dynamics (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).

Propiedades

IUPAC Name |

(6-bromopyridin-2-yl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-3-1-2-10(15-11)12(16)8-4-6-9(14)7-5-8/h1-7,12,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHHKCIDXOZCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)